molecular formula C17H14FNO2 B142944 methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate CAS No. 141327-54-0

methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate

Cat. No.: B142944
CAS No.: 141327-54-0
M. Wt: 283.3 g/mol
InChI Key: TVRIEWUGJXZDQN-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or de-fluorinated derivatives .

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance binding affinity and specificity to certain targets, while the indole core can participate in π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate is unique due to the presence of both the fluorophenyl group and the methyl ester group. The fluorine atom can significantly influence the compound’s electronic properties and reactivity, while the ester group can enhance its solubility and facilitate further chemical modifications .

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-10-3-8-14-13(9-10)15(16(19-14)17(20)21-2)11-4-6-12(18)7-5-11/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRIEWUGJXZDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=C(C=C3)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439018
Record name methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141327-54-0
Record name methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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